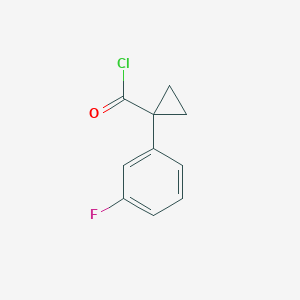

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride

Description

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is a fluorinated cyclopropane derivative characterized by a cyclopropane ring fused to a carbonyl chloride group and substituted with a 3-fluorophenyl moiety. This compound belongs to the class of acyl chlorides, which are highly reactive intermediates in organic synthesis. The cyclopropane ring confers structural rigidity, while the fluorine atom enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science.

Additionally, cyclopropane-containing compounds are widely used in synthesizing bioactive molecules, including fentanyl analogs like cyclopropylfentanyl, where cyclopropanecarbonyl chloride serves as a critical precursor .

Properties

CAS No. |

361211-23-6 |

|---|---|

Molecular Formula |

C10H8ClFO |

Molecular Weight |

198.62 g/mol |

IUPAC Name |

1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2 |

InChI Key |

YYQDZLISSBYUED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)F)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

From 1-(3-Fluorophenyl)cyclopropanecarboxylic Acid via Thionyl Chloride

- The most common approach involves converting 1-(3-fluorophenyl)cyclopropanecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in the presence of a base such as pyridine or triethylamine.

- The reaction is typically carried out in an inert organic solvent like toluene or dichloromethane under controlled temperature conditions (generally between 0°C and 70°C).

- The acid chloride is isolated by distillation or crystallization from the reaction mixture.

Detailed Procedure (Adapted from Patent Literature):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid (~3.45 kg) dissolved in toluene (12–15 kg) | Dissolution of acid in toluene to form reaction medium. |

| 2 | Pyridine (70 ml) added; mixture heated to 65°C | Pyridine acts as a base to scavenge HCl formed. |

| 3 | Thionyl chloride (total ~3.3 kg added in portions over 6 hours) | Gradual addition of thionyl chloride to convert acid to acid chloride. |

| 4 | Stirring at 70°C for 6 hours total | Ensures complete conversion. |

| 5 | Cooling to 40°C; solvent removal under reduced pressure with toluene additions | Concentration and purification of acid chloride solution. |

| 6 | Final solution cooled to 20°C for crystallization or further use | Stabilization of product for isolation or downstream reactions. |

- This method typically affords high yields of the acid chloride with good purity suitable for further synthetic applications.

Indirect Synthesis via Carbamoyl or Amine Intermediates

Another approach involves preparing the corresponding amine or carbamoyl derivatives first, then converting these into the acid chloride.

- Synthesis of 1-(3-fluorophenyl)cyclopropanamine hydrochloride from 1-(3-fluorophenyl)cyclopropanecarboxylic acid using diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol, followed by acid treatment to yield the amine hydrochloride salt.

- Subsequent conversion of the amine to the acid chloride is less common but can be achieved via acylation or chlorination steps.

Reaction Conditions Summary:

| Stage | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid + DPPA + triethylamine in tert-butanol, 80°C, 24 h | Formation of acyl azide intermediate. |

| 2 | Treatment with HCl in 1,4-dioxane at 20°C for 1 h | Conversion to amine hydrochloride salt. |

| 3 | Isolation by extraction and filtration | Product yield ~26.5% (lower yield compared to direct acid chloride synthesis). |

This method is more suited for amine preparation but is informative for understanding the chemical transformations around the cyclopropanecarbonyl moiety.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. Key reactions include:

Amide Formation

Reaction with primary or secondary amines yields substituted amides. For example:

-

Typical conditions : Room temperature, inert solvents (e.g., dichloromethane, THF), and a base (e.g., triethylamine) to neutralize HCl .

-

Yield : ~75–90% depending on steric hindrance of the amine .

Esterification

Alcohols or phenols react to form esters:

-

Application : Used in peptide synthesis to protect amino groups.

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway, influenced by reaction conditions:

| Condition | Product | Mechanism | Yield | Source |

|---|---|---|---|---|

| Aqueous base (NaOH) | 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | Nucleophilic attack | >95% | |

| Acidic (H₂O/H⁺) | Same as above | Slow, non-catalytic | ~60–70% |

-

Kinetics : Hydrolysis in basic media is rapid due to hydroxide ion nucleophilicity, while acidic conditions proceed via a six-membered transition state .

Reduction and Oxidation

The cyclopropane ring and carbonyl group exhibit distinct reactivity:

Reduction

-

Cyclopropane ring : Resists hydrogenation under mild conditions but undergoes ring-opening with H₂/Pd at high pressure.

-

Carbonyl group : LiAlH₄ reduces the carbonyl to a hydroxymethyl group, yielding 1-(3-fluorophenyl)cyclopropanemethanol.

Oxidation

-

Side-chain oxidation : KMnO₄ oxidizes the cyclopropane ring to a diketone under acidic conditions.

Coupling Reactions

Widely used in pharmaceutical synthesis for C–N or C–O bond formation:

Peptide Coupling

Acts as an acylating agent in solid-phase peptide synthesis (SPPS):

-

Efficiency : >90% coupling yield in DMF with HOBt/DIEA.

Suzuki-Miyaura Cross-Coupling

The 3-fluorophenyl group participates in palladium-catalyzed couplings. For example, with aryl boronic acids:

Stability and Side Reactions

-

Thermal stability : Decomposes above 150°C via cyclopropane ring opening.

-

Moisture sensitivity : Reacts violently with water, necessitating anhydrous handling .

Comparative Reactivity

| Reaction Type | 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride | Benzoyl Chloride | Cyclopropanecarbonyl Chloride |

|---|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Fastest | Moderate |

| Amidation Yield | 85–90% | 95% | 80% |

| Stability in Storage | 6 months at -20°C | 12 months at RT | 3 months at -20°C |

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclopropanecarbonyl Chloride

- Key Differences : The fluorine atom is positioned at the para position of the phenyl ring instead of meta.

- Reactivity : Similar acyl chloride reactivity but may exhibit altered regioselectivity in nucleophilic substitutions due to electronic effects of fluorine placement.

- Applications : Used in synthesizing fluorinated pharmaceuticals, though direct data are sparse .

1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

- Key Differences : Contains two fluorine atoms and an amine group instead of a carbonyl chloride.

Chlorinated Cyclopropanecarbonyl Chlorides

1-Chlorocyclopropane-1-carbonyl Chloride

- Key Differences : Replaces the 3-fluorophenyl group with a chlorine atom on the cyclopropane ring.

- Reactivity : Enhanced electrophilicity due to dual chlorine substituents, increasing susceptibility to hydrolysis .

- Safety Profile : Classified as hazardous due to corrosive properties and respiratory toxicity .

1-(3-Chlorophenyl)cyclopentane-1-carbonyl Chloride

- Key Differences : Cyclopentane ring instead of cyclopropane and a 3-chlorophenyl group.

- Physicochemical Properties : Larger molecular weight (243.13 g/mol vs. ~188.6 g/mol for the target compound) and higher lipophilicity (LogP = 3.92) .

- Applications : Used in synthesizing chlorinated aromatic polymers, though bioactivity data are unavailable .

Bioactive Cyclopropane Derivatives

Cyclopropylfentanyl

- Key Differences : Contains a piperidine moiety instead of a fluorophenyl group.

- Bioactivity : A potent opioid agonist synthesized using cyclopropanecarbonyl chloride as a precursor .

- Structural Relevance : Highlights the versatility of cyclopropanecarbonyl chloride in generating bioactive molecules .

2-(3-Fluorophenyl)propan-2-amine Hydrochloride

- Key Differences : Lacks the cyclopropane ring and carbonyl chloride group.

- Bioactivity : Used in research as a psychoactive compound or antidepressant intermediate (e.g., bupropion analogs) .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride | C₁₀H₇ClFO | 188.6 (estimated) | ~2.5 | Cyclopropane, Acyl chloride, Fluorophenyl |

| 1-Chlorocyclopropane-1-carbonyl chloride | C₄H₄Cl₂O | 154.99 | 1.8 | Cyclopropane, Acyl chloride, Chlorine |

| 1-(3-Chlorophenyl)cyclopentane-1-carbonyl chloride | C₁₂H₁₂Cl₂O | 243.13 | 3.92 | Cyclopentane, Acyl chloride, Chlorophenyl |

Table 2: Similarity Scores (Tanimoto Coefficient)

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(3-Fluorophenyl)cyclopropanamine hydrochloride | 1269437-73-1 | 0.85 |

| (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 1565825-89-9 | 0.85 |

| 2-(3-Fluorophenyl)propan-2-amine hydrochloride | 692737-66-9 | 0.81 |

Biological Activity

1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a carbonyl chloride functional group. Its molecular formula is CHClFO, with a molecular weight of approximately 196.63 g/mol. The presence of the fluorine atom enhances its reactivity, making it an attractive candidate for various chemical and pharmaceutical applications.

Synthesis Methods

Several synthetic routes have been developed for 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride:

- Direct Chlorination : Chlorination of the corresponding cyclopropanecarboxylic acid or its derivatives.

- Reactions with Aryl Halides : Utilizing aryl halides in nucleophilic substitution reactions to introduce the 3-fluorophenyl group.

- Cyclopropanation Reactions : Employing cyclopropanation techniques to construct the cyclopropane framework.

These methods highlight the versatility of this compound as a building block in organic synthesis.

The biological activity of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow for significant interactions with active sites, potentially leading to inhibition or modulation of enzymatic activities.

Structure-Activity Relationships (SAR)

The position and type of substituents on the phenyl ring significantly influence the compound's biological properties. For example, substituents such as chlorine or methyl in different positions yield compounds with varied activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride | 4-fluoro substitution on phenyl | Different position affects reactivity |

| 1-(3-Chlorophenyl)cyclopropanecarbonyl chloride | Chlorine instead of fluorine | Potentially different biological activity |

| 1-(3-Methylphenyl)cyclopropanecarbonyl chloride | Methyl substitution on phenyl | Variation in lipophilicity affecting bioactivity |

| 1-(2-Fluorophenyl)cyclopropanecarbonyl chloride | Fluorine at the ortho position | Unique steric effects influencing reactions |

These variations illustrate how minor changes can lead to significant differences in biological activity.

Case Studies

Recent studies have investigated the inhibitory effects of similar compounds on various kinases, which are critical targets in cancer therapy:

- GSK-3β Inhibition : Compounds structurally related to 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride have shown promising GSK-3β inhibitory activity with IC values ranging from 10 nM to over 400 nM. The introduction of specific substituents was found to enhance potency against this target .

- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile while maintaining efficacy against target kinases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with a fluorinated aromatic precursor (e.g., 3-fluorobenzene derivatives) in the presence of Lewis acids like AlCl₃. Alternative routes involve halogenation of pre-formed cyclopropane derivatives .

- Characterization : Purity is validated using GC-MS for volatile impurities, NMR (¹H/¹³C/¹⁹F) for structural confirmation, and FT-IR to confirm the carbonyl chloride (-COCl) group. Quantitative analysis employs HPLC with UV detection (λ = 210–260 nm) .

Q. How does the reactivity of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride compare to non-fluorinated analogs in nucleophilic acyl substitution reactions?

- The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 2–3x faster reaction rate compared to non-fluorinated analogs in amine acylation, confirmed via stopped-flow UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Due to its moisture sensitivity and corrosiveness, it must be stored under inert gas (Ar/N₂) at –20°C. Use anhydrous solvents (e.g., dry DCM) and conduct reactions in sealed systems. Personal protective equipment (PPE) includes acid-resistant gloves, goggles, and fume hoods. Hydrolysis byproducts (HCl gas) require neutralization traps .

Advanced Research Questions

Q. What is the mechanistic role of the cyclopropane ring in stabilizing intermediates during palladium-catalyzed cross-coupling reactions?

- The cyclopropane ring’s strain enhances π-backbonding with Pd catalysts, stabilizing transient metal complexes (e.g., Pd⁰ intermediates in Suzuki-Miyaura couplings). DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-cyclopropane analogs .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?

- Thermal decomposition (TGA/DSC) occurs at >150°C, releasing HCl and forming 3-fluorophenyl cyclopropane carboxylic acid. Photolysis (UV, 254 nm) generates radical intermediates, leading to dimerization products (e.g., bis-cyclopropane derivatives), characterized via LC-HRMS .

Q. What strategies mitigate racemization when using this compound in stereoselective synthesis of chiral cyclopropane derivatives?

- Low-temperature (–40°C) reactions with chiral auxiliaries (e.g., Evans oxazolidinones) minimize epimerization. Asymmetric catalysis using Cu(I)-BOX complexes achieves >90% enantiomeric excess (ee), verified by chiral HPLC (Chiralpak IA column) .

Q. How does the 3-fluorophenyl group influence the compound’s bioavailability in preclinical drug discovery studies?

- Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro ADME assays (e.g., hepatic microsomes) show a 50% longer half-life compared to non-fluorinated analogs. The cyclopropane ring improves membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .

Methodological Considerations

- Contradictions in Data : reports no degradation data, while highlights unknown ecotoxicity. Researchers should conduct bespoke stability studies (e.g., accelerated aging at 40°C/75% RH) and ecotoxicological assays (Daphnia magna LC₅₀) .

- Advanced Applications : The compound serves as a precursor for fluorinated cyclopropane-based kinase inhibitors (e.g., c-Met inhibitors), where SAR studies link fluorine position to IC₅₀ values (nanomolar range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.